molecular formula C18H16F3N5O B11056804 5-amino-3-(benzylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

5-amino-3-(benzylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B11056804
M. Wt: 375.3 g/mol
InChI Key: CKPUVJKRHRBQHO-UHFFFAOYSA-N
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Description

5-amino-3-(benzylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is known for its biological activity and versatility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(benzylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the Amino Group: The amino group at the 5-position can be introduced via nucleophilic substitution reactions.

    Benzylation: The benzylamino group is introduced through a reaction with benzylamine.

    Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the pyrazole intermediate with a trifluoromethylphenyl derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylamino and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, 5-amino-3-(benzylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties may enhance the performance of products in these areas.

Mechanism of Action

The mechanism of action of 5-amino-3-(benzylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The trifluoromethyl group enhances its binding affinity and stability, while the pyrazole ring provides a scaffold for interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-amino-3-(benzylamino)-1H-pyrazole-4-carboxamide: Lacks the trifluoromethyl group, which may reduce its potency and stability.

    3-(benzylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide: Lacks the amino group at the 5-position, potentially altering its biological activity.

    5-amino-3-(benzylamino)-N-phenyl-1H-pyrazole-4-carboxamide: Lacks the trifluoromethyl group, which may affect its binding affinity and pharmacokinetic properties.

Uniqueness

The presence of both the trifluoromethyl group and the amino group at the 5-position makes 5-amino-3-(benzylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide unique. These functional groups enhance its chemical stability, binding affinity, and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H16F3N5O

Molecular Weight

375.3 g/mol

IUPAC Name

5-amino-3-(benzylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C18H16F3N5O/c19-18(20,21)12-7-4-8-13(9-12)24-17(27)14-15(22)25-26-16(14)23-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,24,27)(H4,22,23,25,26)

InChI Key

CKPUVJKRHRBQHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NNC(=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)N

Origin of Product

United States

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